molecular formula C11H24 B14558798 3,4,6-Trimethyloctane CAS No. 62016-45-9

3,4,6-Trimethyloctane

Cat. No.: B14558798
CAS No.: 62016-45-9
M. Wt: 156.31 g/mol
InChI Key: RMGAENUTYIFEJO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-Trimethyloctane can be achieved through various organic synthesis methods. One common approach involves the alkylation of octane with methyl groups using Friedel-Crafts alkylation. This reaction typically requires a strong acid catalyst such as aluminum chloride (AlCl₃) and is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve the catalytic cracking of larger hydrocarbons followed by selective hydrogenation and purification processes. The use of zeolite catalysts in the cracking process can enhance the yield of branched alkanes like this compound.

Chemical Reactions Analysis

Types of Reactions

3,4,6-Trimethyloctane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to convert the alkane into alcohols, ketones, or carboxylic acids.

    Reduction: Although alkanes are generally resistant to reduction, catalytic hydrogenation can be used to reduce any unsaturated impurities present in the compound.

    Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of UV light or radical initiators, leading to the formation of haloalkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon)

    Substitution: Chlorine (Cl₂) or bromine (Br₂) with UV light or radical initiators

Major Products Formed

    Oxidation: Alcohols, ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Haloalkanes

Scientific Research Applications

3,4,6-Trimethyloctane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,4,6-Trimethyloctane in various applications depends on its chemical properties. In biological systems, its hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability. In industrial applications, its branched structure contributes to its stability and performance as a fuel or lubricant additive.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,6-Trimethyloctane
  • 3,4,5-Trimethyloctane
  • 3,4,4-Trimethyloctane
  • 2,4,6-Trimethyloctane

Uniqueness

3,4,6-Trimethyloctane is unique due to the specific positions of its methyl groups, which can influence its physical and chemical properties. For example, the placement of the methyl groups can affect the compound’s boiling point, melting point, and reactivity compared to other isomers .

Properties

CAS No.

62016-45-9

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

3,4,6-trimethyloctane

InChI

InChI=1S/C11H24/c1-6-9(3)8-11(5)10(4)7-2/h9-11H,6-8H2,1-5H3

InChI Key

RMGAENUTYIFEJO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C)C(C)CC

Origin of Product

United States

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